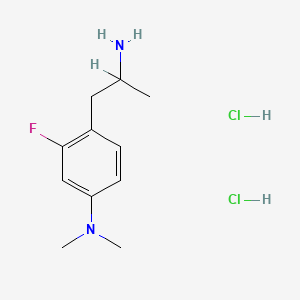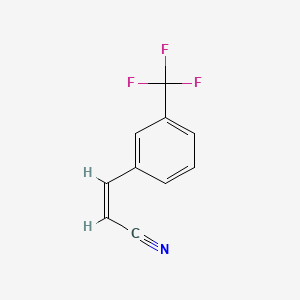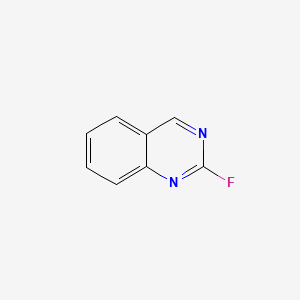
Quinazoline, 2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 2-fluoro- is an organic compound that belongs to the quinazoline family, which is a class of heterocyclic aromatic organic compounds Quinazoline itself consists of a benzene ring fused to a pyrimidine ringQuinazoline derivatives have been widely studied due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2-fluoro- can be achieved through various methods. One common approach involves the reaction of 2-aminobenzylamine with benzyl alcohol in the presence of a nickel catalyst. Another method involves the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea, elemental sulfur, DABCO, and DMSO .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 2-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinazoline, 2-fluoro- can yield quinazoline-2,4-dione, while reduction can yield 2-fluoro-1,2,3,4-tetrahydroquinazoline .
Scientific Research Applications
Quinazoline, 2-fluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of quinazoline, 2-fluoro- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Quinazoline, 2-fluoro- can be compared with other similar compounds, such as:
Quinazoline: The parent compound without the fluorine atom.
Quinazoline, 4-fluoro-: A derivative with a fluorine atom at the 4-position.
Quinazoline, 2-chloro-: A derivative with a chlorine atom at the 2-position.
The addition of a fluorine atom at the 2-position of quinazoline enhances its chemical stability and biological activity compared to the parent compound and other derivatives .
Conclusion
Quinazoline, 2-fluoro- is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and ability to undergo various reactions make it a valuable building block in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new applications and enhance our understanding of this important compound.
Properties
CAS No. |
56595-08-5 |
|---|---|
Molecular Formula |
C8H5FN2 |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
2-fluoroquinazoline |
InChI |
InChI=1S/C8H5FN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H |
InChI Key |
CJGKNWNOOUZIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


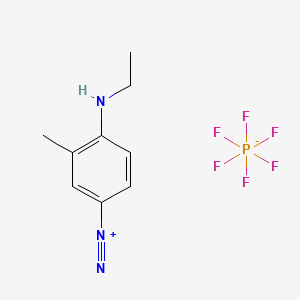
![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
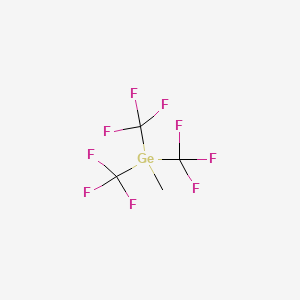
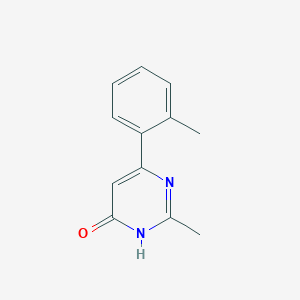
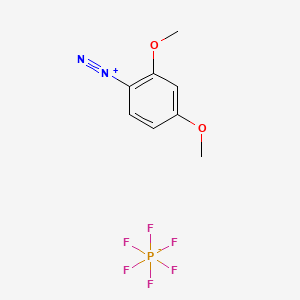
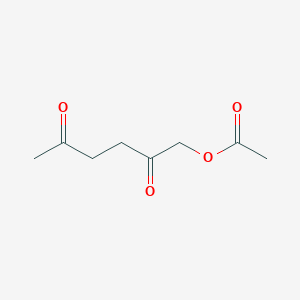
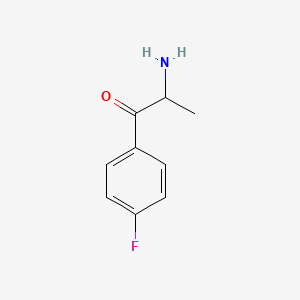
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
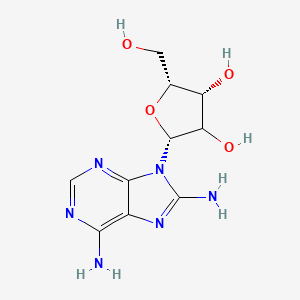
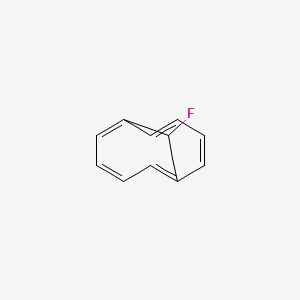
![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)
